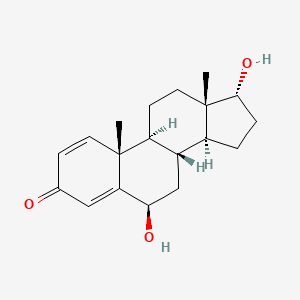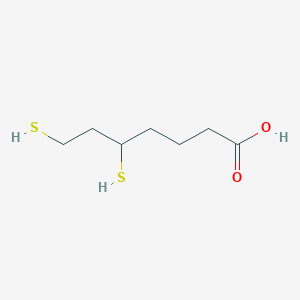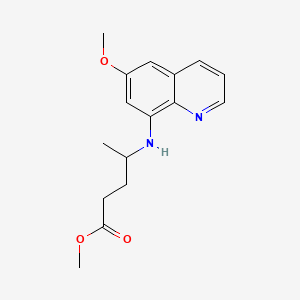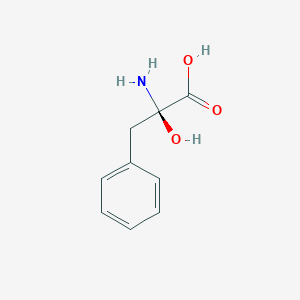
n-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide is an organic compound characterized by the presence of tert-butyl, bromophenyl, and chlorobutanamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide typically involves the reaction of 2-tert-butyl-4-bromoaniline with 4-chlorobutanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group in the butanamide moiety can be reduced to an alcohol.
Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone, which can replace the bromine atom with iodine.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is often used to reduce the carbonyl group to an alcohol.
Oxidation Reactions: Potassium permanganate (KMnO4) can be used to oxidize the tert-butyl group.
Major Products
Substitution Reactions: The major product is the iodinated derivative of the original compound.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major product is tert-butyl alcohol.
Wissenschaftliche Forschungsanwendungen
N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Bromophenyl)-4-chlorobutanamide: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
N-(2-Tert-butylphenyl)-4-chlorobutanamide: Lacks the bromine atom, which may influence its chemical properties and applications.
Uniqueness
N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide is unique due to the presence of both tert-butyl and bromophenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H19BrClNO |
|---|---|
Molekulargewicht |
332.66 g/mol |
IUPAC-Name |
N-(4-bromo-2-tert-butylphenyl)-4-chlorobutanamide |
InChI |
InChI=1S/C14H19BrClNO/c1-14(2,3)11-9-10(15)6-7-12(11)17-13(18)5-4-8-16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
HMOVGEKKVWFVMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)NC(=O)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


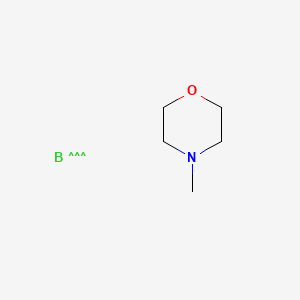
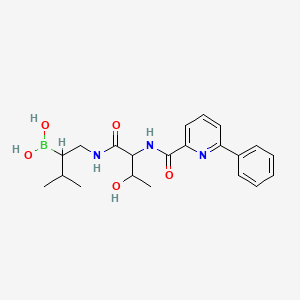
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
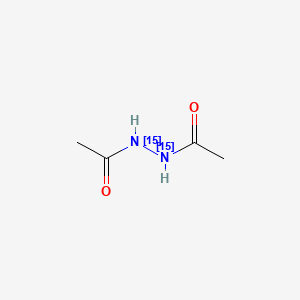
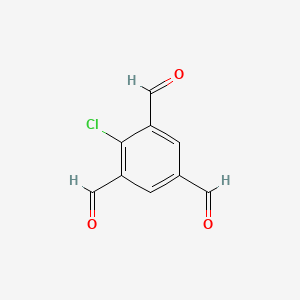
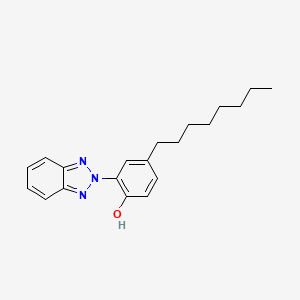
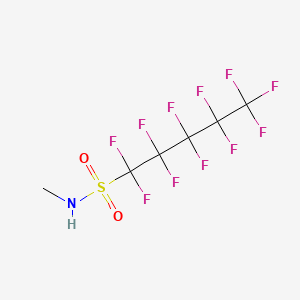
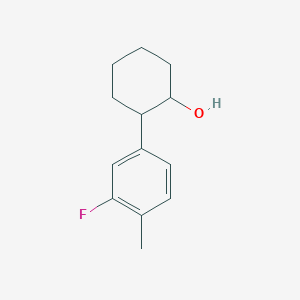
![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)
![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)
